molecular formula C8H14 B1297829 1-Methyl-4-methylenecyclohexane CAS No. 2808-80-2

1-Methyl-4-methylenecyclohexane

Cat. No. B1297829
CAS RN: 2808-80-2
M. Wt: 110.2 g/mol
InChI Key: DRTOPLRMDZJIGV-UHFFFAOYSA-N
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Description

“1-Methyl-4-methylenecyclohexane” is a chemical compound with the molecular formula C8H14 . It is also known as “4-Methyl-1-methylenecyclohexane” and "4-Methylmethylenecyclohexane" .


Molecular Structure Analysis

The molecular structure of “1-Methyl-4-methylenecyclohexane” can be represented by the InChI string: InChI=1S/C8H14/c1-7-3-5-8(2)6-4-7/h8H,1,3-6H2,2H3 . This indicates that the molecule consists of a cyclohexane ring with a methylene (=CH2) group at the 4-position and a methyl (-CH3) group at the 1-position .

Scientific Research Applications

1. Laboratory Experimentation in Organic Chemistry

The dehydration of 2-methyl-1-cyclohexanol, closely related to 1-methyl-4-methylenecyclohexane, is often used in undergraduate organic chemistry labs. This experiment illustrates Zaitsev’s rule and employs techniques like gas chromatography and mass spectrometry for the analysis of dehydration products, including methylenecyclohexane derivatives (Friesen & Schretzman, 2011).

2. Thermodynamic Studies

Research on isomerisation equilibria involving methylenecyclohexane derivatives has been conducted, providing valuable thermodynamic data. This includes the study of equilibria like methylenecyclohexane ⇄ 1-methylcyclohexene, contributing to our understanding of reaction thermodynamics (Peereboom, van de Graaf & Baas, 2010).

3. Polymer Chemistry

In the field of polymer chemistry, methylenecyclohexanes have been used as monomers. For instance, diimine–Pd complex-catalyzed polymerization of methylenecyclohexane results in polymers containing cyclohexylene groups, which exhibit high glass transition temperatures (Takeuchi, Watanabe, Sogo & Osakada, 2015).

4. Chemical Kinetics and Combustion Studies

Studies on the combustion chemistry of methylcyclohexane, a related compound, are significant for developing kinetic models for larger cycloalkanes and practical fuels. This involves identifying intermediates formed during pyrolysis and combustion, which is crucial for understanding combustion processes (Wang et al., 2014).

5. Catalytic Research

Research on the catalytic dehydrogenation of methylcyclohexane (MCH) is vital for hydrogen energy applications. The development of catalysts for MCH dehydrogenation is a central issue in the industrial application of the Methylcyclohexane-toluene-hydrogen cycle (Meng et al., 2021).

6. Conformational Studies in Organic Chemistry

Conformational studies of compounds like 1-methyl-1-germacyclohexane, which share structural similarities with 1-methyl-4-methylenecyclohexane, have been conducted. These studies use techniques such as low-temperature NMR and quantum chemical calculations to understand molecular conformations (Jonsdottir et al., 2013).

Safety And Hazards

“1-Methyl-4-methylenecyclohexane” is a highly flammable liquid and vapor. It may be fatal if swallowed and enters airways. It causes skin irritation and serious eye irritation. It may cause respiratory irritation and may cause drowsiness or dizziness . Safety measures include avoiding heat, sparks, open flames, and hot surfaces, keeping the container tightly closed, using explosion-proof electrical/ventilating/lighting equipment, and using only non-sparking tools .

properties

IUPAC Name

1-methyl-4-methylidenecyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14/c1-7-3-5-8(2)6-4-7/h8H,1,3-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRTOPLRMDZJIGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=C)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70334324
Record name 1-Methyl-4-methylenecyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-methylenecyclohexane

CAS RN

2808-80-2
Record name 1-Methyl-4-methylenecyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
VJ Harding, WN Haworth, WH Perkin - Journal of the Chemical Society …, 1908 - pubs.rsc.org
… already prepared this aldehyde from 1 - methyl-4-methylenecyclohexane by oxidation to the glycol and subsequent treatment with dilute acids : …
Number of citations: 5 pubs.rsc.org
HM Walborsky, RB Banks, MLA Banks… - …, 1982 - ACS Publications
… Analyses of l-methyl-4-bromomethylenecyclohexane, l-methyl-4-ethylidenecyclohexane, 1methyl-4-methylenecyclohexane, and reaction mixtures containing these compounds were …
Number of citations: 24 pubs.acs.org
IG Zenkevich - Journal of Analytical Chemistry, 2000 - Springer
… The independent evaluation of the retention index of 1-methyl-4-methylenecyclohexane by its Tb (122~ gives I = 793; similar estimates for isopropylidenecyclohexane by its T b (163.6~ …
Number of citations: 1 link.springer.com
E ERNILASARI, K WALIL, F FITMAWATI… - Biodiversitas Journal of …, 2021 - smujo.id
Abstract. Ernilasari, Walil K, Fitmawati, Roslim DI, Zumaidar, Saudah, Rayhannisa. 2021. Antibacterial activity of leaves, flowers, and fruits extract of Etlingera elatior from Nagan Raya …
Number of citations: 9 www.smujo.id
SL Wong, N Ngadi, TAT Abdullah, IM Inuwa - Fuel, 2017 - Elsevier
… , several compounds with six-membered rings were observed in the liquid products which included 1,4 cyclohexadiene, 1-methylcyclohexene and 1-methyl-4-methylenecyclohexane. …
Number of citations: 56 www.sciencedirect.com
TW Gibling - Journal of the Chemical Society (Resumed), 1942 - pubs.rsc.org
PART 111. The parachors of carbocyclic compounds are considered; ring corrections and interference corrections due to substitution and interaction of groups containiug carbon, …
Number of citations: 6 pubs.rsc.org
F MICHEL - pubs.rsc.org
Disulphur dichloride (S, Cl,) mixed with 1 per cent. by weight of reduced iron is saturated with chlorine, the excess of this gas being subsequently removed by a current of carbon dioxide…
Number of citations: 2 pubs.rsc.org
AA Al-Badr, GAE Mostafa - Profiles of Drug Substances, Excipients and …, 2014 - Elsevier
… 1-Methyl-4-methylenecyclohexane 1 reacted with methyl glyoxylate 2 to form an inseparable mixture of two diastereomers 3 and 4 in 68:32 ratio in 72% yield. Without separation, the …
Number of citations: 14 www.sciencedirect.com
EP Romanenko, EA Taraban, AV Tkachev - Russian chemical bulletin, 2006 - Springer
The reaction of α-pinene with tert-butyl hydroperoxide can proceed via allylic oxidation or α-pinene isomerization, depending on the structural features of the catalysts based on Fe-…
Number of citations: 13 link.springer.com

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